2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
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Overview
Description
2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common approach includes the formation of the spiro[indoline-thiazolidine] core through a cyclization reaction. This can be achieved by reacting an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spirocyclic structure and functional groups allows it to engage in multiple interactions, influencing pathways related to cell growth, apoptosis, and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds share the thiazolidine core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indoline Derivatives: Compounds with an indoline structure are known for their pharmacological properties and are often used in drug development.
Uniqueness
What sets 2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide apart is its spirocyclic structure, which imparts unique steric and electronic properties. This structure enhances its ability to interact with biological targets in a specific manner, potentially leading to more selective and potent biological effects .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-34-21-13-11-20(12-14-21)30-25(32)18-35-27(30)22-9-5-6-10-23(22)29(26(27)33)17-24(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIRFWYUSZDWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.